molecular formula C7H4BrF2I B2513188 2-Bromo-4-(difluoromethyl)-1-iodobenzene CAS No. 1261642-33-4

2-Bromo-4-(difluoromethyl)-1-iodobenzene

Cat. No.: B2513188
CAS No.: 1261642-33-4
M. Wt: 332.914
InChI Key: VLLBUFHDSYSDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(difluoromethyl)-1-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-1-iodobenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)-1-iodobenzene can be achieved through several methods. One common approach involves the halogenation of 4-(difluoromethyl)-1-iodobenzene using bromine in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective bromination of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-1-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and selectivity of the compound in various chemical reactions. The presence of bromine, iodine, and difluoromethyl groups allows for unique electronic and steric effects, which can modulate the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(difluoromethyl)-1-iodobenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with the difluoromethyl group. This combination of substituents provides distinct electronic and steric properties, making it valuable in specific chemical reactions and applications.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2I/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLBUFHDSYSDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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